molecular formula C19H23NO2 B1375483 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one CAS No. 920804-36-0

1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one

Cat. No.: B1375483
CAS No.: 920804-36-0
M. Wt: 297.4 g/mol
InChI Key: IQJHCZYBRNTYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is a valuable chemical intermediate in medicinal chemistry and pharmacology research. Its primary documented application is in the synthesis of t-Butylnorsynephrine, a derivative of the endogenous biogenic amine norsynephrine . Structure-activity relationship (SAR) studies indicate that this research line is significant for the exploration of compounds affecting the adrenergic and dopaminergic systems . Compounds derived from this intermediate have been investigated for their potential effects on β-adrenergic receptors and the associated β-adrenergic receptor-coupled adenylate cyclase system, making it a compound of interest for studying signal transduction pathways . The tert-butylamino group contained within its structure is a recognized pharmacophore present in several bioactive molecules, underscoring its relevance in the design and development of new chemical entities for pharmacological investigation .

Properties

IUPAC Name

2-(tert-butylamino)-1-(4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-19(2,3)20-13-18(21)16-9-11-17(12-10-16)22-14-15-7-5-4-6-8-15/h4-12,20H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJHCZYBRNTYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736886
Record name 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920804-36-0
Record name 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
  • Molecular Formula : C15_{15}H17_{17}NO2_2
  • Molecular Weight : 245.30 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may act as a modulator of specific pathways, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that derivatives of compounds similar to 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one exhibit significant anticancer properties. For instance, studies on related benzyloxy phenyl derivatives have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .

In vitro assays demonstrated that certain derivatives significantly inhibited cancer cell proliferation with IC50_{50} values in the low micromolar range. For example, compounds with similar structures have shown IC50_{50} values as low as 0.37 µM against HeLa cells, indicating a strong potential for therapeutic applications .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Studies on related benzyloxy compounds have indicated varying degrees of antifungal activity against pathogenic fungi. One derivative was found to have comparable potency to fluconazole, a standard antifungal drug, suggesting that modifications in the benzyloxy group can enhance antifungal efficacy .

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry Research evaluated the anticancer effects of related compounds. The results indicated that the benzyloxy phenyl moiety contributed significantly to the cytotoxicity observed in various cancer cell lines. The study highlighted specific compounds that induced apoptosis and arrested the cell cycle at critical phases .

CompoundCell LineIC50_{50} (µM)Mechanism
Compound AHeLa0.37Apoptosis induction
Compound BMCF-70.73Cell cycle arrest

Study 2: Antifungal Activity Assessment

In a comparative study of antifungal activities, several derivatives were synthesized and tested against common fungal pathogens. One compound demonstrated significant inhibition with an MIC value lower than that of fluconazole, underscoring the potential of these compounds in treating fungal infections .

CompoundPathogenMIC (µg/mL)Comparison DrugMIC (µg/mL)
Compound CCandida albicans0.5Fluconazole1
Compound DAspergillus niger0.8Fluconazole1.5

Scientific Research Applications

The compound 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one , also known by its CAS number 920804-36-0, is a notable chemical in the field of pharmaceutical research and synthesis. This article explores its applications, particularly in medicinal chemistry and as an intermediate in the synthesis of other biologically active compounds.

Synthesis of Bioactive Compounds

One of the primary applications of 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one is as an intermediate in the synthesis of t-Butylnorsynephrine , a derivative of norsynephrine. Norsynephrine and its derivatives are known for their potential therapeutic effects, particularly in cardiovascular health and metabolic disorders .

Antihypertensive Agents

Research indicates that compounds derived from 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one may exhibit antihypertensive properties. These derivatives can influence adrenergic receptors, which play a crucial role in regulating blood pressure. The structural modifications allowed by this compound facilitate the development of selective adrenergic receptor modulators .

Neurological Research

The compound has also been investigated for its potential effects on the central nervous system (CNS). Its structure allows for interactions with neurotransmitter systems, which may lead to developments in treatments for neurological conditions such as anxiety and depression. Ongoing studies aim to elucidate these mechanisms further .

Case Study 1: Synthesis Pathways

A study published in a peer-reviewed journal outlined various synthetic pathways involving 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. The research demonstrated efficient methods for synthesizing t-Butylnorsynephrine using this compound as a precursor, highlighting its utility in pharmaceutical manufacturing .

Case Study 2: Pharmacological Evaluation

In another study, researchers evaluated the pharmacological effects of derivatives synthesized from 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one. The findings indicated significant activity at adrenergic receptors, suggesting potential applications in treating conditions like hypertension and obesity-related disorders .

Summary Table of Applications

Application AreaDescription
Synthesis of Bioactive CompoundsIntermediate for t-Butylnorsynephrine synthesis
Antihypertensive AgentsPotential modulators of adrenergic receptors
Neurological ResearchInvestigated for effects on CNS, particularly anxiety and depression

Comparison with Similar Compounds

Substituent Variations on the Ethanone Chain

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one -NH-C(CH₃)₃ C₁₉H₂₃NO₂ 297.4 Salbutamol impurity; intermediate in β-agonist synthesis
1-(4-(Benzyloxy)phenyl)-2-bromoethan-1-one -Br C₁₅H₁₃BrO₂ 305.17 Halogenated precursor for further functionalization
1-(4-(Benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-ol -NH-C(CH₃)₃ and -OH C₁₉H₂₅NO₂ 299.41 Reduced ketone analog; levalbuterol-related compound
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e) -S(O)(C(CH₃)₂)₂ C₁₁H₁₂O₃S 224.27 Catalytic intermediate; characterized by NMR and DFT studies

Key Observations :

  • The bromo derivative serves as a reactive intermediate for nucleophilic substitution reactions, enabling the introduction of amino groups .
  • The ethanol analog (reduced ketone) is a known impurity in levalbuterol, highlighting the importance of controlling reduction steps during synthesis .

Substituent Variations on the Phenyl Ring

Compound Name Phenyl Ring Substituent Molecular Formula Key Data/Applications References
1-(4-(Benzyloxy)phenyl)ethan-1-one -H (parent compound) C₁₅H₁₄O₂ Synthetic precursor; yield: 84% via benzylation of 4′-hydroxyacetophenone
1-(3,4-bis(benzyloxy)phenyl)-2-bromoethan-1-one 3,4-di-O-benzyl C₂₂H₁₉BrO₃ Poly-substituted analog; synthetic route not detailed
1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one 4-tert-butyl and 4-fluoro C₁₈H₁₉FO Example of aryl-aryl ketone; synthesized via nucleophilic substitution

Key Observations :

  • The parent ketone (1-(4-(benzyloxy)phenyl)ethan-1-one) is a foundational building block for synthesizing more complex derivatives, including the target compound .
  • Bis-benzyloxy substitution introduces additional steric hindrance, which may affect reactivity in subsequent synthetic steps .
  • Fluoro and tert-butyl substituents on the phenyl ring (as in the aryl-aryl ketone) demonstrate how electronic and steric effects can be tailored for specific applications .

Functional Group Transformations

Compound Name Functional Group Change Impact on Properties References
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one Ketone + tertiary amine Potential for hydrogen bonding; moderate polarity
Levalbuterol-related compound F Ketone reduced to alcohol Increased hydrophilicity; altered pharmacokinetics
N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide (218) Amide + guanidine Enhanced hydrogen-bonding capacity; bioactive marine natural product

Key Observations :

  • Reduction of the ketone to an alcohol (as in levalbuterol-related compound F) significantly alters solubility and metabolic pathways, underscoring the need for precise reaction control .

Preparation Methods

Amination of 4-(Benzyloxy)propiophenone Derivatives

One common approach starts with 4-(benzyloxy)propiophenone as a precursor, which contains the benzyloxy-substituted phenyl ring and a ketone group. The tert-butylamino group is introduced by reductive amination or nucleophilic substitution using tert-butylamine or its derivatives.

  • Reductive Amination: Involves reacting the ketone with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method allows direct conversion of the ketone to the corresponding amine with high selectivity.

  • Nucleophilic Substitution: Alternatively, the ketone can be converted to a suitable leaving group intermediate (e.g., halide or tosylate), which is then displaced by tert-butylamine.

This method is favored for its straightforwardness and ability to produce the target compound in good yield and purity.

Use of Protected Amino Intermediates

In some synthetic routes, the tert-butylamino group is introduced as a protected amino functionality, such as tert-butoxycarbonyl (Boc) protected amines, to prevent side reactions during intermediate steps.

  • For example, a compound like 2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl derivatives can be synthesized first, followed by deprotection to yield the free tert-butylamino ethanone.

  • This approach, described in Organic Syntheses procedures, involves careful purification steps including silica gel chromatography and solvent extractions to isolate the intermediates and final product with high purity.

Reaction Conditions and Purification

  • Solvents: Dichloromethane, ethyl acetate, hexanes, toluene, and cyclohexane are commonly used solvents for extraction, reaction medium, and recrystallization.

  • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 40 °C) to optimize reaction rates without decomposing sensitive groups.

  • Purification: Silica gel chromatography is the standard method for purification, often involving gradient elution with mixtures like ethyl acetate and hexanes.

  • Drying Agents: Magnesium sulfate is used to dry organic extracts before concentration.

Data Table: Summary of Preparation Methods

Step Methodology Key Reagents Conditions Notes
1 Starting material preparation 4-(Benzyloxy)propiophenone Commercial or synthesized Provides benzyloxyphenyl ketone core
2 Amination via reductive amination tert-Butylamine, NaBH3CN or NaBH(OAc)3 Room temp to mild heating Direct conversion to tert-butylamino ethanone
3 Protection/deprotection Boc2O (for protection), acid/base for deprotection Standard conditions Used if protecting amino group during synthesis
4 Purification Silica gel chromatography Solvent gradients (EtOAc/hexanes) Ensures high purity and yield
5 Optional chiral resolution Chiral auxiliaries or resolution agents Varies For stereochemically pure derivatives

Research Findings and Considerations

  • The presence of the benzyloxy group requires mild reaction conditions to avoid cleavage of the benzylic ether.

  • The tert-butylamino group enhances lipophilicity and steric bulk, which can influence the reactivity and purification steps.

  • Reductive amination is a preferred method due to its efficiency and selectivity.

  • Use of protecting groups like Boc can improve yields by minimizing side reactions, especially in multi-step syntheses.

  • Purification by silica gel chromatography remains essential to separate closely related impurities and side products.

  • Literature indicates that the synthetic routes can be adapted for scale-up with proper optimization of solvent systems and reaction parameters.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with Friedel-Crafts acylation of 4-benzyloxyphenyl derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions to introduce the ethanone group .
  • Step 2 : Introduce the tert-butylamino group via nucleophilic substitution or reductive amination. For example, react the intermediate ketone with tert-butylamine in the presence of NaBH₃CN or other reducing agents .
  • Optimization : Use continuous flow reactors for scalability and higher yields. Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • FTIR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (δ ~4.9 ppm), and tert-butyl protons (δ ~1.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (C₁₉H₂₃NO₂; theoretical m/z 297.42) .
  • TLC : Use silica gel with ethyl acetate/hexane (3:7) to assess purity .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to hydrophobic tert-butyl and benzyloxy groups .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Avoid prolonged exposure to light, as benzyloxy groups may undergo photodegradation .

Advanced Research Questions

Q. How does the tert-butylamino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Mechanistic Insight :

  • The tert-butyl group sterically hinders nucleophilic attack at the adjacent amine, making the compound less reactive toward alkylation compared to primary/secondary amines. This property is advantageous in designing selective catalysts or inhibitors .
  • Electrophilic substitution on the aromatic ring (e.g., nitration) is directed by the benzyloxy group (ortho/para-directing), but steric effects from tert-butyl may alter regioselectivity .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Data Reconciliation Framework :

  • Step 1 : Compare assay conditions (e.g., cell lines, concentrations). For example, anti-inflammatory activity may vary between RAW 264.7 macrophages and human PBMCs due to metabolic differences .
  • Step 2 : Validate purity (>95% via HPLC) to exclude confounding effects from byproducts .
  • Step 3 : Use computational modeling (e.g., molecular docking) to assess binding affinity to targets like COX-2 or NF-κB, correlating with experimental IC₅₀ values .

Q. How can researchers design derivatives to enhance the compound’s bioavailability or target specificity?

  • Derivatization Approaches :

  • Modify the benzyloxy group : Replace with trifluoromethoxy or pyridylmethoxy to improve membrane permeability .
  • Introduce prodrug motifs : Convert the ketone to a ketal or Schiff base for pH-sensitive release in target tissues .
  • Structure-Activity Relationship (SAR) : Test substituents at the phenyl ring (e.g., halogens, methoxy) to optimize interactions with hydrophobic enzyme pockets .

Q. What safety protocols are critical for handling this compound, given its structural analogs’ toxicity profiles?

  • Risk Mitigation :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (GHS Category 4 toxicity) .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Incinerate organic waste at >1000°C to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.